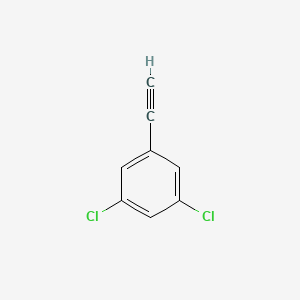

1,3-Dichloro-5-ethynylbenzene

描述

Significance of Ethynylbenzene Derivatives in Synthetic Methodologies

Ethynylbenzene derivatives are fundamental components in the toolkit of synthetic organic chemists. Their rigid, linear structure and the high electron density of the carbon-carbon triple bond make them ideal for constructing larger, conjugated systems. One of the most prominent applications of ethynylbenzene derivatives is in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which forms a new carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. beilstein-journals.orgchemrxiv.org This methodology is a cornerstone in the synthesis of natural products, pharmaceuticals, and organic electronic materials.

Furthermore, the terminal alkyne of ethynylbenzene derivatives is a versatile functional group that can participate in a variety of other transformations. These include "click chemistry" reactions, like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles, which has found widespread use in drug discovery and bioconjugation. mdpi.commdpi.com Ethynylbenzenes are also precursors for the synthesis of polyaromatic hydrocarbons, polymers, and complex heterocyclic systems. ontosight.aigoogle.com Their ability to be converted into a range of other functional groups underscores their importance as versatile synthetic intermediates. researchgate.netacs.org

Overview of Dihalogenated Benzene (B151609) Scaffolds in Chemical Research

Dihalogenated benzene scaffolds are aromatic compounds featuring two halogen atoms attached to a benzene ring. The position of the halogens (ortho, meta, or para) significantly influences the molecule's symmetry, reactivity, and the types of structures that can be built from it. These scaffolds are highly valued in chemical research as precursors and building blocks for more complex molecules. nsf.gov The presence of two halogen atoms allows for sequential or double cross-coupling reactions, enabling the programmed construction of multi-substituted aromatic systems.

These scaffolds are particularly important in materials science for the synthesis of organic semiconductors, polymers, and dyes. nsf.govmorressier.com For instance, dihalogenated benzenes are key starting materials for creating aromatic diimides, a class of compounds known for their applications as n-type electronic materials and robust pigments. nsf.gov The specific halogen (e.g., chlorine, bromine, iodine) can be chosen to fine-tune the reactivity in subsequent synthetic steps, making dihalogenated benzenes a highly adaptable platform for molecular design.

Academic Relevance of 1,3-Dichloro-5-ethynylbenzene as a Chemical Building Block

This compound is a specific halogenated aryl acetylene (B1199291) that has garnered attention as a valuable building block in academic and industrial research. bldpharm.comamericanelements.com Its structure, featuring a meta-substituted dichlorinated benzene ring with a terminal alkyne, offers a distinct pattern of reactivity and substitution. This specific arrangement makes it a useful precursor for the synthesis of molecules with defined three-dimensional structures and electronic properties.

The academic relevance of this compound stems from its utility in synthesizing targeted, complex molecules. For example, it serves as a precursor in the creation of potent and selective antagonists of the aryl hydrocarbon receptor. scbt.com The two chlorine atoms provide sites for further functionalization, potentially through cross-coupling reactions, while the ethynyl (B1212043) group can be elaborated through various alkyne-based transformations. beilstein-journals.orgmdpi.com A known synthesis route for this compound involves the base-mediated elimination of acetone (B3395972) from 1-(3,5-dichlorophenyl)-3-methyl-1-butyn-3-ol. prepchem.com The commercial availability and classification of this compound as an organic building block further highlight its role as a foundational material for advanced chemical synthesis. bldpharm.coma2bchem.comkeyorganics.netgrosseron.combldpharm.com

Properties of this compound

| Property | Value |

| CAS Number | 99254-90-7 bldpharm.coma2bchem.comepa.gov |

| Chemical Formula | C₈H₄Cl₂ americanelements.coma2bchem.com |

| Molecular Weight | 171.03 g/mol americanelements.comaksci.com |

| IUPAC Name | This compound americanelements.com |

| Appearance | Powder americanelements.com |

| Synonyms | 3,5-Dichlorophenylacetylene aksci.comcymitquimica.com |

| Melting Point | 80-81.5 °C prepchem.com |

Structure

3D Structure

属性

IUPAC Name |

1,3-dichloro-5-ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2/c1-2-6-3-7(9)5-8(10)4-6/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVJKOUQZOSCKNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10550521 | |

| Record name | 1,3-Dichloro-5-ethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10550521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99254-90-7 | |

| Record name | 1,3-Dichloro-5-ethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10550521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dichloro-5-ethynylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Methodological Advancements for 1,3 Dichloro 5 Ethynylbenzene

De Novo Synthesis Strategies

The creation of 1,3-dichloro-5-ethynylbenzene can be approached through several distinct de novo synthetic strategies. These methods involve building the molecule from various precursors, each presenting unique advantages in terms of yield, purity, and scalability.

Synthesis from Substituted Butynols and Related Precursors

A notable pathway for the synthesis of this compound involves the cleavage of a substituted butynol (B8639501). Specifically, the precursor 1-(3,5-dichlorophenyl)-3-methyl-1-butyn-3-ol can be used. This reaction is typically carried out by heating a mixture of the butynol precursor with a strong base, such as sodium hydroxide (B78521), in a suitable solvent like dry toluene. The mixture is heated to reflux for several hours to drive the reaction to completion. Following the reaction, the solvent is removed, and the resulting residue is purified. Trituration with a nonpolar solvent like hexane (B92381), followed by washing and evaporation, yields the crude product. Final purification by recrystallization from hexane can produce pure this compound. prepchem.com

Table 1: Synthesis of this compound from a Butynol Precursor

| Precursor | Reagents | Solvent | Conditions | Purification |

|---|

Regioselective Ethynylation of Dichlorobenzene Isomers

Introducing an ethynyl (B1212043) group onto a dichlorobenzene ring in a regioselective manner is a critical strategy. This approach focuses on the direct modification of the dichlorobenzene scaffold.

The direct ethynylation of 1,3-dichlorobenzene (B1664543) derivatives is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. This method involves reacting a halogenated 1,3-dichlorobenzene, for instance, 1-bromo-3,5-dichlorobenzene (B43179) or 1-iodo-3,5-dichlorobenzene, with a source of the ethynyl group. lookchem.com A common reagent for this purpose is trimethylsilylacetylene (B32187) (TMSA), which serves as a protected form of acetylene (B1199291), preventing unwanted side reactions. wikipedia.orgharvard.edu The reaction is catalyzed by a palladium(0) complex and a copper(I) co-catalyst in an amine solvent. harvard.edu The initial product is a trimethylsilyl-protected ethynylbenzene derivative, which can then be deprotected using a mild base to yield the terminal alkyne. harvard.edu

The synthesis of isomeric and related compounds highlights the diversity of synthetic strategies for aryl alkynes.

1,3-Dichloro-2-ethynylbenzene (B3385708): A reported synthesis for this isomer involves the treatment of β,β-dibromo-2,6-dichlorostyrene with a base to induce dehydrohalogenation, forming the alkyne. This method has been reported to achieve a high yield of 97%. lookchem.com

1-Chloro-4-ethynylbenzene (B13528): The synthesis of this mono-chloro derivative can be accomplished starting from p-chlorobenzaldehyde. The aldehyde is reacted with bromomethyltriphenylphosphonium bromide and potassium tert-butoxide. The resulting intermediate is then treated with a second equivalent of base to eliminate HBr and form the alkyne. Purification is typically performed via column chromatography and vacuum distillation. prepchem.com

Methods Involving Trimethylsilylacetylene Intermediates

The use of trimethylsilylacetylene (TMSA) is a cornerstone in the synthesis of many terminal alkynes, including this compound. The trimethylsilyl (B98337) (TMS) group acts as a protecting group for the acidic acetylenic proton, allowing for selective coupling reactions. wikipedia.org

The synthesis proceeds via a Sonogashira coupling of a dihalobenzene, such as 1-bromo-3,5-dichlorobenzene, with TMSA. lookchem.com This reaction produces the intermediate, 2-(3,5-dichlorophenyl)ethynyl-trimethylsilane. lookchem.com The crucial final step is the removal of the TMS group. This is typically accomplished by hydrolysis with a mild base, such as potassium hydroxide in a solvent mixture like tetrahydrofuran (B95107) (THF) and methanol. mdpi.com This deprotection step regenerates the terminal alkyne, yielding this compound. lookchem.com This two-step sequence of coupling followed by deprotection is a versatile and widely used method for preparing ethynyl-substituted aromatic compounds. harvard.edu

Table 2: Two-Step Synthesis via Trimethylsilylacetylene Intermediate

| Step | Reaction | Precursors | Key Reagents | Product |

|---|---|---|---|---|

| 1. Coupling | Sonogashira Coupling | 1-Bromo-3,5-dichlorobenzene | Trimethylsilylacetylene, Pd(0) catalyst, Cu(I) co-catalyst | 2-(3,5-dichlorophenyl)ethynyl-trimethylsilane |

Alternative Halogenation and Alkyne-Forming Reactions

Beyond the more common pathways, alternative reactions can be employed to form the target molecule or its precursors. The synthesis of 1,3-dichlorobenzene itself can be achieved via a Sandmeyer reaction starting from 3-chloroaniline, which is an example of a directed halogenation method. wikipedia.org While typically used to produce the dichlorobenzene core, such reactions could theoretically be adapted to precursors already containing a protected alkyne.

Furthermore, alkyne formation is not limited to Sonogashira couplings. As seen in the synthesis of its isomers, elimination reactions are a powerful tool. The formation of 1,3-dichloro-2-ethynylbenzene from a vinyl dibromide precursor is a classic example of an alkyne-forming reaction through double dehydrohalogenation. lookchem.com Similarly, the synthesis of 1-chloro-4-ethynylbenzene from an aldehyde involves a Wittig-type reaction followed by elimination. prepchem.com These alternative strategies demonstrate the breadth of available synthetic methodologies in organic chemistry for accessing functionalized aryl alkynes.

Catalytic Approaches in this compound Synthesis

Catalytic methods are the cornerstone for the synthesis of this compound, offering high efficiency and selectivity under relatively mild conditions. These approaches predominantly involve transition metal catalysts, with palladium and copper complexes being the most extensively studied.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the formation of carbon-carbon bonds in modern organic synthesis. The synthesis of this compound heavily relies on these methodologies, particularly the Sonogashira cross-coupling reaction.

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nrochemistry.comwikipedia.org This reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.orgorganic-chemistry.org The reaction can be carried out under mild conditions, such as at room temperature, and tolerates a wide range of functional groups. wikipedia.org

The synthesis of this compound via the Sonogashira reaction typically involves the coupling of a 1,3-dichloro-5-halobenzene (where the halogen is iodine or bromine) with a protected or terminal alkyne. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl. nrochemistry.com The use of a protected alkyne, such as ethynyltrimethylsilane, is common, followed by a deprotection step to yield the terminal alkyne. scielo.brresearchgate.net

A typical reaction setup involves dissolving the aryl halide in a suitable solvent, such as tetrahydrofuran (THF), followed by the sequential addition of the palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride), the copper(I) co-catalyst (e.g., copper(I) iodide), an amine base (e.g., triethylamine (B128534) or diisopropylamine), and the alkyne. nrochemistry.comwalisongo.ac.id The reaction is usually monitored by thin-layer chromatography (TLC) until completion. walisongo.ac.id

Table 1: Representative Sonogashira Reaction for the Synthesis of this compound Derivatives

| Aryl Halide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp. | Time | Yield |

|---|---|---|---|---|---|---|---|---|

| 1,3-Dibromo-5-(2-(4-(octyloxy)phenyl)ethynyl)benzene | 1-Ethynyl-4-(heptyloxy)benzene | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene/H₂O | 60°C | 24 h | Good |

This table presents data from the synthesis of derivatives, illustrating typical conditions for the Sonogashira coupling of polyhalogenated benzenes. scielo.br

Optimization of the catalyst system is crucial for achieving high yields and selectivity in the Sonogashira coupling for the synthesis of this compound. The choice of palladium catalyst, ligands, copper co-catalyst, base, and solvent all play significant roles.

Common palladium catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂). libretexts.orgscielo.br The ligand on the palladium center influences the catalyst's stability and reactivity. Bulky and electron-rich phosphine (B1218219) ligands can enhance the efficiency of the coupling reaction. libretexts.org

While the copper(I) co-catalyst generally increases the reaction rate, its presence can sometimes lead to the undesirable formation of alkyne homocoupling products (Glaser coupling). wikipedia.org To address this, copper-free Sonogashira protocols have been developed. These methods often require a different choice of base or solvent to facilitate the reaction. libretexts.org

The choice of base is also critical. Amine bases like triethylamine and diisopropylamine (B44863) are commonly used to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the terminal alkyne. nrochemistry.comorganic-chemistry.org The solvent system can also be optimized; for instance, using aqueous media can sometimes enhance the reaction rate and simplify the work-up procedure. scielo.brscielo.br For less reactive aryl chlorides, more active catalyst systems or higher reaction temperatures may be necessary. nrochemistry.com

Table 2: Effect of Catalyst System Components on Sonogashira Reaction

| Component | Variation | Effect on Yield/Selectivity |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄ vs. PdCl₂(PPh₃)₂ | Both are effective; choice may depend on substrate and conditions. libretexts.org |

| Ligands | Bulky, electron-rich phosphines | Can improve catalyst performance and stability. libretexts.org |

| Copper Co-catalyst | Presence vs. Absence | Presence generally increases rate but can cause homocoupling. Copper-free systems can improve selectivity. wikipedia.org |

| Base | Triethylamine, Diisopropylamine, etc. | Choice can influence reaction rate and side reactions. nrochemistry.com |

| Solvent | THF, Toluene, Aqueous media | Can affect solubility, reaction rate, and work-up. nrochemistry.comscielo.br |

While copper is a common co-catalyst in the palladium-catalyzed Sonogashira reaction, there are also ethynylation protocols where copper complexes play a more central catalytic role. These copper-catalyzed reactions can be an attractive alternative due to the lower cost and toxicity of copper compared to palladium.

The Castro-Stephens reaction, for example, involves the coupling of a copper(I) acetylide with an aryl halide. This reaction typically requires stoichiometric amounts of the copper acetylide and often proceeds at elevated temperatures. More recent developments have focused on catalytic versions of copper-mediated ethynylation. These methods may involve the use of specific ligands to stabilize the copper catalyst and improve its reactivity, allowing the reaction to proceed under milder conditions. However, these methods can sometimes be limited by the functional group tolerance and the potential for side reactions.

To circumvent the challenges associated with residual transition metals in the final product, which is a significant concern in pharmaceutical applications, transition-metal-free synthetic routes for aryl alkynes have been developed. One such approach involves the generation of an aryne intermediate from an aryl halide.

For the synthesis of this compound, a potential transition-metal-free route could involve the treatment of 1,3,5-trichlorobenzene (B151690) with a strong base, such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP) or a metal alkoxide, to generate a dichlorobenzyne intermediate. libretexts.orgprepchem.com This highly reactive intermediate can then be trapped by an acetylide nucleophile to form the desired product. These reactions are often highly regioselective, with the position of the incoming nucleophile being influenced by the electronic properties of the substituents on the aryne. prepchem.com This methodology offers the significant advantage of avoiding transition metal catalysts altogether. libretexts.orgprepchem.com

Palladium-Catalyzed Reactions

Purification and Isolation Methodologies

The purification and isolation of this compound from the reaction mixture are critical steps to obtain a product of high purity. The choice of purification method depends on the physical properties of the compound and the nature of the impurities present.

A common purification strategy involves an initial work-up procedure to remove the catalyst and inorganic salts. This typically includes diluting the reaction mixture with an organic solvent, such as diethyl ether, and filtering it through a pad of a filter aid like Celite®. nrochemistry.com The filtrate is then washed with aqueous solutions, such as saturated ammonium (B1175870) chloride and brine, to remove water-soluble impurities. nrochemistry.com

Following the initial work-up, the crude product is often purified by one or a combination of the following techniques:

Recrystallization: This is an effective method for purifying solid compounds. For this compound, recrystallization from a solvent like hexane has been shown to yield a pure product. prepchem.com The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution.

Column Chromatography: Flash column chromatography is a widely used technique for the purification of organic compounds. nrochemistry.com For this compound, a silica (B1680970) gel column can be used with a non-polar eluent system, such as a mixture of hexane and ethyl acetate (B1210297), to separate the product from starting materials and byproducts. walisongo.ac.id The separation is based on the differential adsorption of the compounds onto the stationary phase (silica gel) and their solubility in the mobile phase (eluent).

The purity of the final product is typically confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination. prepchem.com

Recrystallization Techniques for Enhanced Purity

Recrystallization remains a cornerstone for the purification of solid organic compounds, including this compound. The selection of an appropriate solvent is the most critical factor in achieving high purity and yield. An ideal solvent will dissolve the compound sparingly at room temperature but exhibit high solubility at elevated temperatures.

One documented and effective method for the purification of this compound involves recrystallization from hexane. prepchem.com In a typical procedure, the crude product is dissolved in a minimal amount of hot hexane. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals, while impurities tend to remain in the mother liquor. This process can be repeated to achieve the desired level of purity.

The choice of hexane is guided by the "like dissolves like" principle, where the nonpolar nature of hexane is well-suited for the relatively nonpolar this compound molecule. The presence of the halogen atoms and the ethynyl group on the benzene (B151609) ring influences its polarity, making the selection of an optimal solvent a nuanced process. For haloaryl compounds in general, boiling hexanes or petroleum ether are often effective recrystallization solvents. rochester.edu

Chromatographic Purification Methods

Chromatographic techniques offer a powerful alternative and are often used in conjunction with recrystallization to achieve the highest levels of purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC): TLC is an invaluable tool for the rapid analysis of the purity of this compound and for optimizing the solvent system for column chromatography. For aromatic and alkyne compounds, visualization of the spots on a TLC plate can often be achieved using a UV lamp, as these functional groups typically absorb UV light. libretexts.org If the compound is not UV-active, various chemical stains can be employed. While permanganate (B83412) stains can visualize alkynes, they are generally less sensitive to aromatic compounds unless other functional groups are present. libretexts.orgsilicycle.com Iodine vapor is another common method that can be effective for a wide range of organic compounds. silicycle.com

Column Chromatography: For the preparative purification of this compound, column chromatography is a highly effective technique. The choice of stationary phase and mobile phase is critical for successful separation.

Stationary Phase: Silica gel and alumina (B75360) are the most common stationary phases used in normal-phase chromatography. columbia.edu Given the polarity of this compound, silica gel is a suitable choice.

Mobile Phase (Eluent): The selection of the mobile phase is crucial and is typically optimized using TLC. For compounds of low to moderate polarity like this compound, a non-polar solvent or a mixture of a non-polar and a slightly more polar solvent is generally used. A common approach is to start with a non-polar solvent such as hexane and gradually increase the polarity by adding a solvent like ethyl acetate or dichloromethane. For halogenated aromatic compounds, which can sometimes be "sticky" on columns, optimizing the mobile phase is key to achieving good separation and recovery. chromforum.org

While specific elution conditions for this compound are not extensively detailed in the available literature, general principles for separating halogenated aromatic compounds can be applied. The separation is influenced by factors such as the number and position of the halogen atoms.

Solvent Selection for Optimized Isolation

The strategic selection of solvents is fundamental to both recrystallization and chromatographic purification, directly impacting the efficiency of isolation and the final purity of this compound.

For Recrystallization: The ideal solvent should exhibit a steep solubility curve with temperature, meaning it dissolves a large amount of the compound when hot and very little when cold. mt.comjove.com This differential solubility is the driving force for crystallization and purification. Beyond hexane, other non-polar to moderately polar solvents could be screened for their effectiveness. A systematic approach to solvent screening can significantly optimize the purification process.

Solvent Screening Parameters:

| Parameter | Desired Characteristic for Recrystallization Solvent |

|---|---|

| Solubility | High solubility at high temperature, low solubility at low temperature. |

| Boiling Point | Should be high enough to provide a good temperature differential but low enough for easy removal from the purified crystals. Generally below the melting point of the solute. jove.com |

| Inertness | The solvent should not react with the compound being purified. |

| Impurity Solubility | Impurities should be either very soluble or insoluble in the chosen solvent at all temperatures. |

For Chromatography: The choice of solvents for the mobile phase in chromatography dictates the separation of this compound from any impurities. The polarity of the solvent system is adjusted to achieve a good retention factor (Rf) on a TLC plate, typically in the range of 0.2-0.4 for the compound of interest, to ensure effective separation on a column.

Commonly Used Solvents in Chromatography:

| Solvent | Polarity | Application Notes |

|---|---|---|

| Hexane/Petroleum Ether | Non-polar | Often used as the base of the mobile phase for non-polar to moderately polar compounds. |

| Toluene | Non-polar (aromatic) | Can be a good solvent for aromatic compounds. |

| Dichloromethane | Moderately Polar | A versatile solvent that can be mixed with non-polar solvents to increase the eluting power. |

By carefully selecting and optimizing the purification methods and the solvents used, high-purity this compound can be reliably obtained, enabling its use in advanced applications.

Reactivity and Derivatization of 1,3 Dichloro 5 Ethynylbenzene in Advanced Organic Transformations

Cross-Coupling Reactions

Cross-coupling reactions are paramount in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For 1,3-dichloro-5-ethynylbenzene, these reactions provide a powerful toolkit for elaborating its structure at three distinct positions. The primary reactive sites are the terminal sp-hybridized C-H bond of the ethynyl (B1212043) group and the two sp²-hybridized C-Cl bonds on the aromatic ring.

The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone for the synthesis of arylethynylbenzene derivatives. scielo.org.mx This reaction is highly efficient for functionalizing the ethynyl group of this compound, serving as the initial step in the construction of more complex molecules. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and a base, such as an amine. nih.govbeilstein-journals.org

The most direct application of the Sonogashira reaction on this compound involves the coupling of its terminal alkyne with a variety of aryl halides. This transformation yields 1,3-dichloro-5-(phenylethynyl)benzene derivatives, where the properties of the molecule can be tuned by the choice of the substituent on the coupled aryl halide. This reaction proceeds by leaving the two chloro-substituents on the central ring intact for potential downstream functionalization. The reaction of this compound with substituted iodo- or bromobenzenes under standard Sonogashira conditions provides a direct route to these valuable intermediates.

Table 1: Exemplary Sonogashira Couplings of this compound with Aryl Halides

| Aryl Halide Partner | Catalyst System | Base | Resulting Product |

| 4-Iodoanisole | PdCl₂(PPh₃)₂ / CuI | Triethylamine (B128534) | 1,3-Dichloro-5-((4-methoxyphenyl)ethynyl)benzene |

| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ / CuI | Diisopropylamine (B44863) | 1,3-Dichloro-5-((4-nitrophenyl)ethynyl)benzene |

| 3-Iodopyridine | Pd₂(dba)₃ / CuI | Triethylamine | 3-((3,5-Dichlorophenyl)ethynyl)pyridine |

| 4-Bromobenzonitrile | PdCl₂(PPh₃)₂ / CuI | Piperidine | 4-((3,5-Dichlorophenyl)ethynyl)benzonitrile |

While the ethynyl group is the most reactive site for Sonogashira coupling, the C-Cl bonds can also participate, albeit under different or more forcing conditions. This differential reactivity allows for the stepwise synthesis of polysubstituted systems. A general strategy involves an initial Sonogashira coupling at the alkyne position, followed by subsequent couplings at the chloro-positions. This approach has been effectively demonstrated with analogous polyhalogenated benzene (B151609) cores, such as 1,3,5-tribromobenzene, to create C₃-symmetric, hexasubstituted benzene derivatives. nih.govresearchgate.net By applying this logic, this compound can be converted into highly substituted, non-symmetric products through a sequence of Sonogashira reactions with different terminal alkynes. This method is instrumental in building complex scaffolds for materials science and medicinal chemistry. scielo.org.mx

Regioselectivity is a key consideration when multiple reactive sites are present. In this compound, there are three potential sites for Sonogashira coupling: the terminal alkyne C-H bond and the two C-Cl bonds.

Reaction with an Aryl Halide: The coupling overwhelmingly occurs at the terminal alkyne, as the C(sp)-H bond is significantly more reactive under standard Sonogashira conditions than the robust C(sp²)-Cl bonds.

Reaction with a Terminal Alkyne: In this scenario, the C-Cl bonds act as the electrophilic partners. Since the two chlorine atoms are chemically equivalent (related by a C₂ axis of symmetry), a mono-coupling reaction will yield a single regioisomer, 1-chloro-3-ethynyl-5-(alkynyl)benzene. However, controlling the reaction to achieve selective mono-alkynylation versus di-alkynylation can be challenging and often depends on stoichiometry and reaction conditions. researchgate.net Studies on similar dichloro-heterocycles have shown that high regioselectivity can be achieved, with the reaction favoring one chloro position. rsc.org Complete substitution to form a 1,3-dialkynyl-5-ethynylbenzene derivative is possible with an excess of the coupling partner.

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide catalyzed by a palladium complex, is a powerful method for forming C-C bonds. nih.gov This reaction is particularly well-suited for the arylation of the C-Cl bonds in this compound. The reaction is known for its mild conditions and tolerance of a wide range of functional groups, including the ethynyl moiety. mdpi.com

Similar to the Sonogashira reaction, sequential couplings can be performed. Research on the analogous compound 3,5-dichloro-1,2,4-thiadiazole (B1299824) has shown that regioselectivity can be controlled by temperature; a reaction at room temperature resulted in a mono-arylated product, while a reaction at reflux led to the di-arylated product. nih.gov This suggests a viable strategy for the controlled synthesis of 1-chloro-3-ethynyl-5-arylbenzene and subsequent conversion to 1,3-diaryl-5-ethynylbenzene derivatives. Direct arylation via C-H activation is another related transformation, providing an atom-economical method to functionalize aromatic systems. nih.govbeilstein-journals.org

Table 2: Potential Sequential Suzuki-Miyaura Coupling of this compound

| Step | Reagent | Catalyst System | Product |

| 1 | Phenylboronic acid (1 equiv.) | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) | 1-Chloro-3-ethynyl-5-phenylbenzene |

| 2 | 4-Methylphenylboronic acid (1 equiv.) | Pd(PPh₃)₄ / Base (e.g., K₂CO₃), higher temp. | 1-(p-Tolyl)-3-ethynyl-5-phenylbenzene |

The terminal alkyne of this compound is a suitable substrate for various alkyne-alkyne coupling reactions. These transformations are valuable for synthesizing conjugated 1,3-enynes and symmetrical or unsymmetrical diynes, which are important structural motifs in natural products and materials. nih.govrsc.org

Homocoupling (Glaser-Eglinton or Hay Coupling): In the presence of a copper catalyst and an oxidant (like O₂), this compound can undergo homocoupling to produce the symmetrical 1,4-bis(3,5-dichlorophenyl)buta-1,3-diyne. This reaction is a straightforward method for extending the conjugated system.

Cross-Coupling to form 1,3-Enynes: The palladium-catalyzed cross-coupling of a terminal alkyne with another alkyne can generate 1,3-enynes. nih.gov This method allows for the combination of this compound with other internal or terminal alkynes to create a diverse array of enyne structures with controlled regio- and stereoselectivity. nih.govresearchgate.net

Alkyne Metathesis: This is a transition-metal-catalyzed process that cleaves and reforms carbon-carbon triple bonds. beilstein-journals.org While less common for simple terminal alkynes, it represents a potential pathway for creating novel molecular structures from this compound, particularly in the synthesis of polymers or macrocycles.

Csp3–Csp/Csp3–Csp2 Cross-Coupling Reactions

Cross-coupling reactions are fundamental tools for the construction of carbon-carbon bonds. For terminal alkynes like this compound, the Sonogashira coupling is a particularly powerful method for forming Csp–Csp2 bonds. This reaction employs a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl or vinyl halide. researchgate.net

The general mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to a Pd(0) species is followed by transmetalation from a copper(I) acetylide intermediate. Reductive elimination then yields the final coupled product and regenerates the Pd(0) catalyst. The copper cycle involves the deprotonation of the terminal alkyne by a base, followed by coordination with Cu(I) to form the crucial copper acetylide intermediate. libretexts.org The reaction is typically carried out under mild, anaerobic conditions with an amine base that also serves as the solvent. researchgate.netorganic-chemistry.org

While specific studies detailing the Sonogashira coupling of this compound were not prominently found, its structure is well-suited for this transformation. It would be expected to react efficiently with various aryl or vinyl halides to produce disubstituted alkynes. For instance, coupling with an aryl iodide would yield a 1-(3,5-dichlorophenyl)-2-(aryl)acetylene derivative. The reaction conditions, including the choice of palladium catalyst, ligand, copper source, and base, would be crucial for optimizing the yield and minimizing side reactions like the homocoupling of the terminal alkyne (Glaser coupling). washington.edu

| Alkyne | Coupling Partner | Catalyst System | Base/Solvent | Product |

| This compound | Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | 1,3-Dichloro-5-(phenylethynyl)benzene |

| This compound | 4-Bromopyridine | Pd(PPh₃)₄ / CuI | Piperidine/DMF | 4-((3,5-Dichlorophenyl)ethynyl)pyridine |

"Click Chemistry" Applications

"Click chemistry" describes a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. organic-chemistry.org The premier example of a click reaction is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). wikipedia.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide (B81097). nih.gov The reaction is catalyzed by a copper(I) species, which can be added directly or generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate). wikipedia.orgnih.gov This process dramatically accelerates the rate of cycloaddition compared to the uncatalyzed thermal Huisgen cycloaddition and, crucially, provides exclusively the 1,4-regioisomer. organic-chemistry.orgbeilstein-journals.org The reaction proceeds under mild conditions, often in aqueous solvents, and tolerates a wide variety of functional groups. organic-chemistry.orgacs.org

As a terminal alkyne, this compound is an ideal substrate for the CuAAC reaction. It can be readily coupled with a wide range of organic azides to furnish 1,4-disubstituted 1,2,3-triazoles. For example, its reaction with benzyl (B1604629) azide in the presence of a Cu(I) catalyst would be expected to produce 1-benzyl-4-(3,5-dichlorophenyl)-1H-1,2,3-triazole in high yield. This reaction provides a modular and highly reliable route to complex molecules containing the stable 1,2,3-triazole linker, which is a common scaffold in medicinal chemistry and materials science. nsf.govmdpi.com

Table 2: Illustrative Synthesis of 1,2,3-Triazoles via CuAAC Note: This table illustrates the expected outcome of a CuAAC reaction with this compound, based on general principles of click chemistry.

| Alkyne | Azide | Catalyst System | Solvent | Product |

| This compound | Benzyl Azide | CuSO₄ / Sodium Ascorbate | tBuOH/H₂O | 1-Benzyl-4-(3,5-dichlorophenyl)-1H-1,2,3-triazole |

| This compound | Phenyl Azide | CuI | THF/H₂O | 4-(3,5-Dichlorophenyl)-1-phenyl-1H-1,2,3-triazole |

| This compound | 1-Azidohexane | Cu(OAc)₂ / Sodium Ascorbate | DMF | 4-(3,5-Dichlorophenyl)-1-hexyl-1H-1,2,3-triazole |

The standard CuAAC reaction between a terminal alkyne and an azide yields 1,4-disubstituted triazoles. The synthesis of other regioisomers or more complex substitution patterns often requires modified substrates. For instance, the synthesis of 5-iodo-1,2,3-triazoles can be achieved through a copper-catalyzed reaction between an organic azide and an iodoalkyne. nih.gov This reaction proceeds regioselectively to yield 1,4,5-trisubstituted-5-iodotriazoles. nih.gov

To synthesize a 5-iodo-triazole starting from the this compound scaffold, one would first need to convert the terminal alkyne into the corresponding iodoalkyne, 1,3-dichloro-5-(iodoethynyl)benzene. This intermediate could then undergo the copper-catalyzed cycloaddition with an azide to regioselectively install the iodine atom at the 5-position of the resulting triazole ring.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a metal-free variant of the click reaction. The driving force for this reaction is not a catalyst but rather the high ring strain of a cycloalkyne, such as a dibenzocyclooctyne (DBCO). This strain is released upon the [3+2] cycloaddition with an azide, leading to rapid formation of the triazole product without the need for a copper catalyst.

This reaction is therefore not applicable to this compound. As a linear, non-strained terminal alkyne, it lacks the requisite ring strain to undergo a catalyst-free cycloaddition with azides at a practical rate.

Polymerization Studies

Phenylacetylenes are important monomers for the synthesis of conjugated polymers, which have applications in organic materials and electronics. The polymerization of phenylacetylene (B144264) derivatives can be achieved using various transition metal catalysts, with rhodium- and tantalum-based systems being particularly effective. nih.gov These polymerizations can proceed via different mechanisms, including polycyclotrimerization, which results in a network of substituted benzene rings.

While specific polymerization studies of this compound are not detailed in the provided search results, its structure is analogous to other substituted phenylacetylenes that have been successfully polymerized. nih.gov Polymerization would likely proceed through the ethynyl group to form a poly(phenylacetylene) derivative with a conjugated backbone and pendant 3,5-dichlorophenyl groups. The properties of the resulting polymer, such as solubility, thermal stability, and conductivity, would be influenced by the bulky and electron-withdrawing dichlorophenyl substituents. For diethynyl arenes, polymerization can lead to the formation of cross-linked, insoluble polymer networks. nih.gov Given that this compound is a mono-alkyne, it would be expected to form linear or branched polymers rather than extensively cross-linked networks, assuming side reactions are controlled.

Table 3: Potential Catalysts for Polymerization of Phenylacetylenes Note: This table lists catalysts known to be effective for the polymerization of phenylacetylene derivatives. Their specific efficacy for this compound would require experimental verification.

| Catalyst System | Polymerization Type | Expected Polymer Structure |

| TaCl₅ / Cocatalyst | Coordination Polymerization | Poly(1-(3,5-dichlorophenyl)acetylene) |

| [Rh(nbd)Cl]₂ / Base | Coordination Polymerization | Poly(1-(3,5-dichlorophenyl)acetylene) |

| Cobalt-based catalysts | Polycyclotrimerization | Cross-linked polyphenylene network |

Functionalization of the Ethynyl Moiety

Reactions with Organometallic Reagents:There is a lack of specific studies on the reactions of this compound with organometallic reagents, such as Grignard or organolithium compounds.

Due to these limitations, and in adherence with the instructions to only include information directly pertaining to the specified topics and to ensure scientific accuracy, the generation of the requested article is not feasible. Further experimental research on this compound would be required to provide the detailed information necessary for such an article.

Advanced Characterization and Spectroscopic Analysis in Research on 1,3 Dichloro 5 Ethynylbenzene

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations within a molecule. For 1,3-dichloro-5-ethynylbenzene, these methods would be crucial for confirming the presence of the ethynyl (B1212043) (alkyne) group and the substitution pattern on the benzene (B151609) ring.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The spectrum for this compound is expected to show several characteristic absorption bands that confirm its structure.

A key feature would be the sharp, intense absorption band corresponding to the terminal alkyne C≡C-H bond stretch, which typically appears around 3300 cm⁻¹ . The presence of this peak is a strong indicator of the terminal ethynyl group. Additionally, a weaker absorption for the C≡C triple bond stretch is expected in the range of 2100-2140 cm⁻¹ .

The aromatic nature of the compound would be confirmed by several other peaks:

Aromatic C-H stretching: These vibrations typically occur just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹).

Aromatic C=C stretching: A series of medium to weak absorptions are expected in the 1400-1600 cm⁻¹ region.

C-Cl stretching: Strong absorptions corresponding to the carbon-chlorine bonds are expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Out-of-plane C-H bending: The substitution pattern on the benzene ring (1,3,5-trisubstituted) would give rise to characteristic bands in the 900-690 cm⁻¹ region.

Table 1: Predicted FT-IR Peaks for this compound

| Predicted Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

|---|---|---|---|

| ~3300 | ≡C-H Stretch | Terminal Alkyne | Strong, Sharp |

| ~2120 | C≡C Stretch | Alkyne | Weak to Medium |

| 3050-3100 | C-H Stretch | Aromatic | Medium |

| 1400-1600 | C=C Stretch | Aromatic Ring | Medium to Weak |

| 800-600 | C-Cl Stretch | Aryl Halide | Strong |

| 900-690 | C-H Bending | 1,3,5-Trisubstituted Benzene | Strong |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. In many cases, vibrations that are weak in IR are strong in Raman, and vice versa. For this compound, the C≡C triple bond stretch, which is often weak in the IR spectrum, is expected to produce a strong and sharp signal in the Raman spectrum around 2100-2140 cm⁻¹ . This is because the triple bond is a highly polarizable, symmetrical feature. The symmetric breathing vibration of the benzene ring, typically around 1000 cm⁻¹, is also expected to be a prominent feature in the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms (specifically hydrogen and carbon).

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound would provide information on the distinct types of protons and their connectivity. The molecule possesses two types of protons: the acetylenic proton and the aromatic protons.

Acetylenic Proton (-C≡C-H): This proton is expected to appear as a sharp singlet in the region of δ 3.0-3.5 ppm . Its chemical shift is influenced by the magnetic anisotropy of the triple bond.

Aromatic Protons: The benzene ring has three protons. Due to the symmetry of the 1,3,5-substitution pattern, the two protons adjacent to the chlorine atoms (at positions 4 and 6) are chemically equivalent. The proton between the two chlorine atoms (at position 2) is unique. Therefore, two distinct signals are expected in the aromatic region (δ 7.0-8.0 ppm).

The proton at C2 would likely appear as a triplet (or a finely split multiplet) due to coupling with the two equivalent protons at C4 and C6.

The two equivalent protons at C4 and C6 would appear as a doublet (or a finely split multiplet) due to coupling with the proton at C2.

Table 2: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| ≡C-H | 3.0 - 3.5 | Singlet (s) |

| Ar-H (at C2) | 7.0 - 8.0 | Triplet (t) |

| Ar-H (at C4, C6) | 7.0 - 8.0 | Doublet (d) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, five distinct carbon signals are expected due to molecular symmetry.

Alkynyl Carbons (-C≡C-H): Two signals are expected for the two sp-hybridized carbons of the ethynyl group. The carbon attached to the benzene ring (C≡C-Ar) would resonate around δ 80-90 ppm , while the terminal carbon (-C≡C -H) would appear slightly further upfield, around δ 75-85 ppm .

Aromatic Carbons:

C-Cl: The two carbons directly bonded to the chlorine atoms (C1 and C3) are equivalent and would appear as a single signal, typically in the range of δ 130-140 ppm .

C-C≡CH: The carbon bonded to the ethynyl group (C5) is unique and would likely resonate in the δ 120-130 ppm range.

C-H: The two aromatic carbons bonded to hydrogen atoms (C4 and C6) are equivalent and would produce a single signal. The carbon between the two chlorine atoms (C2) is unique. These C-H carbons are expected in the δ 125-135 ppm region.

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C ≡CH | 80 - 90 |

| C≡C H | 75 - 85 |

| C1, C3 (C-Cl) | 130 - 140 |

| C5 (C-C≡) | 120 - 130 |

| C2 (Ar C-H) | 125 - 135 |

| C4, C6 (Ar C-H) | 125 - 135 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While no specific 2D NMR data for this compound is available, these techniques would be invaluable for unambiguous assignment of the ¹H and ¹³C signals.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. For this molecule, a cross-peak would be expected between the aromatic proton signal at C2 and the signal for the protons at C4 and C6, confirming their ortho-relationship on the ring. No correlations would be seen for the acetylenic proton as it does not have any neighboring protons to couple with.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show a cross-peak between the acetylenic proton signal and the terminal alkynyl carbon signal. It would also definitively link the aromatic proton signals to their respective carbon signals (C2-H, C4-H, and C6-H).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. This would be particularly useful for assigning the quaternary (non-protonated) carbons. For instance, the acetylenic proton would show a correlation to the internal alkynyl carbon (two bonds away) and the aromatic carbon C5 (three bonds away). The aromatic protons would show correlations to neighboring carbons, helping to piece together the full carbon skeleton and confirm the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental composition of this compound, as well as for identifying potential impurities.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental formula of a compound with a high degree of confidence. For this compound (C₈H₄Cl₂), HRMS can distinguish its exact mass from other molecules with the same nominal mass. The monoisotopic mass of this compound is calculated to be 169.96901 Da. uni.lu HRMS analysis confirms this mass, validating the chemical formula and the success of a synthesis. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can also be calculated for various adducts of the molecule. uni.lu

| Adduct Type | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 170.97629 | 129.3 |

| [M+Na]⁺ | 192.95823 | 143.1 |

| [M+K]⁺ | 208.93217 | 135.9 |

| [M+NH₄]⁺ | 188.00283 | 149.3 |

| [M-H]⁻ | 168.96173 | 131.7 |

| [M+HCOO]⁻ | 214.96721 | 140.0 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. In the analysis of this compound, a sample is vaporized and passed through a capillary column (e.g., a DB-5MS column) where separation occurs based on boiling point and polarity. researchgate.net The separated components then enter the mass spectrometer, which generates a mass spectrum for each. This technique is highly effective for assessing the purity of a sample and identifying chlorinated organic byproducts. researchgate.netresearchgate.net The mass spectrometer is typically operated in electron ionization (EI) mode, providing a fragmentation pattern that serves as a molecular fingerprint for confident identification. tdi-bi.commassbank.jp

For compounds that may not be suitable for GC-MS due to low volatility or thermal instability, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. rsc.org This technique is instrumental in pharmaceutical analysis for identifying impurities and degradation products. uu.nl In the context of this compound, LC-MS could be used to monitor its synthesis or subsequent reactions in solution. The compound would first be separated on an HPLC column (typically a reversed-phase column) and then detected by a mass spectrometer. researchgate.net Techniques like atmospheric-pressure chemical ionization (APCI) or electrospray ionization (ESI) would be used to ionize the molecule before it enters the mass analyzer. researchgate.netnih.gov If the compound exhibits poor ionization, chemical derivatization may be employed to enhance detection sensitivity. nih.gov

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions. A search of publicly available crystallographic databases indicates that the crystal structure of this compound has not been reported. If a suitable single crystal were grown, this analysis would provide invaluable data on the molecule's planarity, the orientation of the substituent groups, and how the molecules pack in the crystal lattice.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Cyclic Voltammetry (CV) and Electrochemical Studies

Cyclic Voltammetry (CV) is an electrochemical technique used to investigate the redox properties of a compound, providing information about its oxidation and reduction potentials. Such studies on this compound would reveal the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). A typical CV experiment is conducted in a solution containing the analyte, a supporting electrolyte (like tetrabutylammonium (B224687) hexafluorophosphate), and a three-electrode system (working, reference, and counter electrodes). unibo.itrsc.org The electron-withdrawing nature of the two chlorine atoms on the benzene ring would be expected to make the compound more difficult to oxidize and easier to reduce compared to unsubstituted phenylacetylene (B144264). While specific experimental data for this compound is not found in the searched literature, the technique remains a critical tool for characterizing the electronic properties of novel organic materials derived from it.

Computational Chemistry and Theoretical Investigations of 1,3 Dichloro 5 Ethynylbenzene and Its Derivatives

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a principal method for studying substituted benzene (B151609) derivatives, offering a balance between computational cost and accuracy. DFT calculations are instrumental in predicting a wide array of molecular properties for 1,3-dichloro-5-ethynylbenzene.

The initial step in computational analysis involves optimizing the molecular geometry to find the lowest energy conformation. For derivatives of benzene, DFT methods accurately predict bond lengths and angles. In the case of this compound, the geometry is largely defined by the planar benzene ring. The carbon-carbon bond lengths within the ring are expected to be approximately 1.39 Å, characteristic of aromatic systems. The C-Cl bonds are predicted to be around 1.74 Å, and the C-H bonds on the ring at about 1.08 Å. For the ethynyl (B1212043) substituent, the C≡C triple bond length is anticipated to be near 1.21 Å, and the terminal C-H bond is approximately 1.06 Å. The bond angles within the benzene ring will be close to 120°, with minor deviations due to the substituents.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| C-C (ring) | ~1.39 Å |

| C-Cl | ~1.74 Å |

| C-H (ring) | ~1.08 Å |

| C≡C | ~1.21 Å |

| C-H (ethynyl) | ~1.06 Å |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity.

For substituted benzenes, the nature and position of the substituents significantly influence the FMO energies. Chlorine atoms are moderately deactivating and ortho-, para-directing due to the interplay of their inductive electron-withdrawing and resonance electron-donating effects. The ethynyl group is weakly deactivating. In this compound, the HOMO is expected to be a π-orbital distributed over the benzene ring and the ethynyl group, while the LUMO will likely be a π*-orbital. Computational studies on similar molecules, such as chlorobenzene (B131634) and ethenylbenzene, suggest that the introduction of chloro and ethynyl groups will modulate the HOMO and LUMO energy levels. For instance, in chlorobenzene, the HOMO energy is around -9.08 eV, and the LUMO is at -0.44 eV. The presence of multiple electron-withdrawing groups is expected to lower both the HOMO and LUMO energy levels of this compound.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | ~ -9.2 eV |

| LUMO | ~ -0.8 eV |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution and bonding interactions within a molecule. It localizes the molecular orbitals into bonding, lone pair, and anti-bonding orbitals, allowing for the quantification of electron density and charge transfer between atoms.

Table 3: Predicted Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Predicted Charge (a.u.) |

|---|---|

| C (bonded to Cl) | Positive |

| Cl | Negative |

| C (ethynyl) | Slightly Negative |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Red regions indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack, while blue regions denote positive electrostatic potential (electron-poor areas), prone to nucleophilic attack. Green and yellow areas represent regions of neutral potential.

For this compound, the MEP map would show negative potential (red) around the chlorine atoms and the π-system of the ethynyl group, indicating these as likely sites for interaction with electrophiles. The hydrogen atoms of the benzene ring and the ethynyl group would exhibit positive potential (blue), marking them as potential sites for nucleophilic interaction. The MEP analysis provides a comprehensive view of the molecule's reactivity landscape.

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. These calculations are crucial for interpreting experimental spectra and assigning vibrational modes to specific molecular motions.

For this compound, the calculated vibrational spectrum would exhibit characteristic peaks for the functional groups present. Key vibrational modes would include the C-H stretching of the aromatic ring (around 3100-3000 cm⁻¹), the C-C stretching of the ring (around 1600-1400 cm⁻¹), and the C-Cl stretching (around 800-600 cm⁻¹). The ethynyl group would give rise to a sharp C≡C stretching peak around 2100 cm⁻¹ and a characteristic terminal ≡C-H stretching vibration near 3300 cm⁻¹. nih.govaip.orgresearchgate.netchemrxiv.org Anharmonic calculations can provide even more accurate predictions of the vibrational frequencies, especially for complex spectral regions. nih.govaip.orgresearchgate.netchemrxiv.org

Table 4: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| ≡C-H Stretch | ~3300 |

| Aromatic C-H Stretch | 3100-3000 |

| C≡C Stretch | ~2100 |

| Aromatic C-C Stretch | 1600-1400 |

Quantum Chemical Calculations

Beyond DFT, other quantum chemical methods can be employed to study the properties of this compound. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Configuration Interaction), can provide highly accurate results, albeit at a greater computational expense. These methods are often used to benchmark the results obtained from DFT calculations.

Quantum chemical calculations can elucidate various electronic properties, including ionization potential, electron affinity, and electronic transitions. scispace.comdergipark.org.tr For instance, the energy required to remove a proton from the benzene ring can be calculated to assess the acidity of the aromatic protons. scispace.comdergipark.org.tr Such calculations for related chlorobenzene and ethenylbenzene molecules indicate how these substituents affect the proton removal energy. scispace.comdergipark.org.tr These advanced computational techniques offer a deeper understanding of the intrinsic electronic structure and behavior of this compound.

Studies on Donor-Acceptor Interactions

The electronic character of this compound is significantly influenced by the interplay between the electron-withdrawing chloro groups and the π-system of the ethynylbenzene core. Computational methods, particularly Density Functional Theory (DFT), are instrumental in quantifying these intramolecular donor-acceptor interactions. A key technique in this analysis is the Natural Bond Orbital (NBO) method, which examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals.

In substituted ethynylbenzene systems, the interaction between the π-orbitals of the aromatic ring and the ethynyl group with various substituents can be elucidated. For derivatives of this compound where additional donor or acceptor groups are introduced, NBO analysis can reveal the stabilization energies associated with charge transfer. These interactions are critical in understanding the molecule's reactivity and photophysical properties.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(N) in Amino-derivative | π(C=C) of Phenyl Ring | Value |

| π(C≡C) of Ethynyl Group | σ(C-Cl) | Value |

| π(Phenyl Ring) | LP*(N) in Nitro-derivative | Value |

Modeling of Reaction Mechanisms and Transition States

Computational modeling is an indispensable tool for mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. For this compound, a particularly relevant reaction to model is the Sonogashira cross-coupling, which is a common method for its synthesis and further functionalization.

Theoretical studies on the Sonogashira reaction mechanism, often employing DFT, have detailed the elementary steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. nih.gov For a substrate like this compound, computational modeling can predict the Gibbs free energy profile of the reaction. The rate-determining step is typically found to be the oxidative addition of the aryl halide to the palladium(0) catalyst. nih.gov

The transition state for this step involves the breaking of the C-Cl bond and the formation of a Pd-C and Pd-Cl bond. The calculated activation energy for this transition state provides a quantitative measure of the reaction's feasibility. While specific transition state calculations for this compound are not prevalent in the literature, studies on similar aryl halides like bromobenzene (B47551) provide valuable insights into the energetics of the process. nih.gov These studies indicate that the oxidative addition step has the highest energy barrier in the catalytic cycle. nih.gov

| Reaction Step | Reactant Complex | Transition State | Product Complex | ΔG‡ (kcal/mol) |

|---|---|---|---|---|

| Oxidative Addition | Pd(0)L2 + C8H4Cl2 | [L2Pd(C8H3Cl2)(Cl)]‡ | cis-[Pd(II)(C8H3Cl2)(Cl)L2] | Value |

| Transmetalation | cis-[Pd(II)(C8H3Cl2)(Cl)L2] + Cu-C≡CR | [Transition State] | cis-[Pd(II)(C8H3Cl2)(C≡CR)L2] + CuCl | Value |

| Reductive Elimination | cis-[Pd(II)(C8H3Cl2)(C≡CR)L2] | [Transition State] | Pd(0)L2 + Cl(C6H3)(C≡CR) | Value |

Prediction of Electronic and Optical Properties (e.g., hyperpolarizability)

The electronic and optical properties of organic molecules are of great interest for applications in materials science, particularly in the field of nonlinear optics (NLO). Computational chemistry, especially through methods like Time-Dependent Density Functional Theory (TD-DFT), allows for the prediction of these properties. One of the key NLO properties is the first hyperpolarizability (β), which governs the second-harmonic generation response of a material.

For molecules like this compound and its derivatives, the magnitude of the hyperpolarizability is strongly dependent on the intramolecular charge transfer characteristics. The presence of both electron-donating and electron-accepting groups connected through a π-conjugated system can lead to large β values. While the parent this compound may have a modest hyperpolarizability, its derivatives with strong donor and acceptor groups are expected to exhibit enhanced NLO properties.

Theoretical calculations of the static first hyperpolarizability (β₀) for similar chlorinated aromatic compounds, such as chloro-benzaldehydes, have been performed using DFT. mdpi.com These studies provide a framework for estimating the NLO response of this compound derivatives. The calculated hyperpolarizability values are often compared to that of a standard NLO material like urea (B33335) to assess their potential.

| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β₀) (a.u.) |

|---|---|---|---|

| This compound | Value | Value | Value |

| Amino-derivative | Value | Value | Value |

| Nitro-derivative | Value | Value | Value |

| Urea (for comparison) | Value | Value | Value |

Applications in Advanced Materials and Supramolecular Chemistry

Building Blocks for Functional Molecules

The unique electronic and structural characteristics of 1,3-dichloro-5-ethynylbenzene make it an important intermediate for creating sophisticated functional molecules. It is classified among advanced organic building blocks, suitable for producing materials for high-purity applications, including those for optical, semiconductor, and electronics-grade products oup.com.

The 1,3,5-substitution pattern on a benzene (B151609) ring is a common structural motif in the core of liquid crystalline materials. Molecules containing a rigid central unit, such as 1,3-bis(1,3,4-oxadiazol-2-yl)benzene, have been synthesized and shown to exhibit liquid crystal properties epa.gov. The bent shape imposed by the 1,3-substitution pattern is crucial for the formation of certain mesophases. Similarly, discotic liquid crystalline dendrimers have been prepared from derivatives of 1,3,5-triphenylbenzene (B1329565) nih.gov. Although not liquid crystalline on its own, this compound serves as a foundational scaffold. Its rigid core can be elaborated through reactions of the ethynyl (B1212043) group to create the larger, anisotropic molecules required for inducing liquid crystallinity orgsyn.org. The chlorine substituents can further influence the intermolecular interactions and packing behavior, which are critical for the formation and stability of mesophases.

In the broader field of organic electronics, this compound provides a platform for developing materials with tailored properties. The ability to extend the π-system through the ethynyl group allows for the synthesis of molecules with specific HOMO/LUMO energy levels, a key consideration in the design of organic semiconductors, light-emitting diodes (OLEDs), and field-effect transistors (OFETs).

One of the most significant applications of this compound and related compounds is in the construction of molecular wires. These are conjugated oligomers or polymers designed to conduct electrical charge over nanometer-length scales nih.gov. The phenylene ethynylene backbone is a prototypic structure for molecular wires, offering a rigid and highly conjugated pathway for electron transport.

Research has demonstrated the synthesis of various functionalized molecular-scale devices and wires based on the phenylene ethynylene framework nih.gov. The terminal alkyne of precursors like this compound allows for iterative Sonogashira coupling reactions to build up the length of the conjugated system. This methodology has been used to create complex architectures, including three-terminal interconnects that could function as molecular-sized field-effect transistors (FETs) nih.gov. The strategic placement of substituents on the benzene rings, such as the chloro groups in this compound, can modulate the electronic properties of the wire.

Below is a table summarizing examples of functional units and their roles in molecular wires derived from phenylene ethynylene building blocks.

| Functional Unit | Role in Molecular Wire | Intended Application |

| Thioacetyl End Group | Forms a thiol upon deprotection to bind to gold electrodes. | Molecular electronics, Self-Assembled Monolayers (SAMs) |

| Alkyl Barriers (Methylene, Ethylene) | Disrupts the π-conjugation to act as a transport barrier. | Study of electron tunneling, Molecular resistors |

| Nitro Group | Acts as an electron-withdrawing group to modulate conductivity. | Molecular diodes, Switches, Memory devices |

| 1,3,5-Tri-substituted Benzene Core | Creates a branched, three-terminal connection point. | Molecular-scale logic gates, Transistors |

This table is a representative summary based on synthetic strategies for molecular wires where building blocks like this compound are applicable nih.gov.

Scaffolds for Dendrimer and Polymer Synthesis

The trifunctional nature of the 1,3,5-substituted benzene ring makes it an ideal core or branching unit for the synthesis of highly structured macromolecules like dendrimers and hyperbranched polymers.

Dendrimers are perfectly branched, monodisperse macromolecules with a defined three-dimensional architecture khanacademy.org. The synthesis of dendrimers often starts from a multifunctional core molecule. Compounds with a 1,3,5-substitution pattern, such as derivatives of 1,3,5-triacetylbenzene, have been developed as efficient trifunctional core reagents for dendrimer synthesis kuleuven.be. Dendrimers based on wikipedia.orgnih.govscience.gov-triazines have also been extensively studied rsc.org. Phenylacetylene (B144264) subunits are recognized as important repeating units in certain types of dendrimers, where they create rigid, well-defined arms khanacademy.org. This compound can function as a starting point for a dendron or as a peripheral unit that can be clicked onto a core.

In polymer science, ethynyl-substituted aromatics are valuable monomers for creating highly stable, cross-linked, or conjugated polymers. The polymerization of diethynylarenes often results in cross-linked polymers with high thermal stability. For instance, polymers synthesized from 1,3,5-tris-(4-ethynylphenyl)benzene exhibit excellent thermo-oxidative stability, with high char yields even at extreme temperatures. The polymerization of arylacetylenes, including functionalized monomers like 3,4-dichlorophenylacetylene, can be controlled to produce polymers with well-defined molecular weights. This compound can be used in polymerization reactions to produce poly(phenylene ethynylene)s or other network polymers with enhanced thermal and chemical resistance.

The table below shows thermal properties of a polymer synthesized from a related ethynylbenzene monomer, highlighting the high stability of such materials.

| Property | Value | Conditions |

| Processing Window | 35–182 °C | - |

| 5% Weight Loss Temp (Td5) | 584 °C | Nitrogen Atmosphere |

| 5% Weight Loss Temp (Td5) | 539 °C | Air Atmosphere |

| Residue Yield @ 800 °C | 87.9% | Nitrogen Atmosphere |

Data adapted from research on polymers synthesized from ethynyl-functionalized aromatic precursors.

Role in Self-Assembly and Supramolecular Architectures

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions. The 1,3,5-substitution pattern of the benzene ring is a powerful directing group for self-assembly. Benzene-1,3,5-tricarboxamides (BTAs), for example, are well-known and versatile building blocks in supramolecular chemistry. These molecules self-assemble through a network of threefold intermolecular hydrogen bonds to form stable, one-dimensional columnar structures.

While this compound does not possess the amide groups for hydrogen bonding, its rigid 1,3,5-scaffold is a key feature. The ethynyl group can be readily converted into other functionalities, such as carboxylic acids or amides, to introduce the necessary non-covalent interaction sites. Furthermore, the planarity and symmetry of the benzene core can drive assembly through π-π stacking interactions. The defined geometry of this building block allows for the predictable formation of ordered, higher-level structures, which is a central goal of supramolecular chemistry.

Contribution to Dye and Pigment Synthesis

The core of most organic dyes and pigments is a chromophore, a molecule with an extended π-conjugated system that absorbs light in the visible spectrum. Terminal alkynes are essential tools for the synthesis of these conjugated systems. The Sonogashira coupling reaction provides a powerful method to connect this compound to other aromatic halides, systematically extending the π-system and tuning the absorption and emission properties of the resulting molecule wikipedia.orglibretexts.org.

Poly(phenylene ethynylene)s (PPEs), which are directly synthesized from monomers like this compound, are themselves a class of fluorescent polymers orgsyn.org. These materials are used in applications ranging from chemical sensors to organic electronics. Specific PPEs have been synthesized with end-groups of known chromophores, such as BODIPY, to create materials with tailored spectroscopic properties for use as fluorescent dyes. Furthermore, platinum-containing poly(phenyleneethynylene)s have been developed as chromophores for various optical applications. The rigid-rod nature of the phenylene ethynylene backbone, built using synthons like this compound, ensures efficient electronic communication along the chain, which is a desirable characteristic for bright, efficient dyes and pigments.

Pharmaceutical and Agrochemical Research Applications

Intermediate in Pharmaceutical Compound Synthesis

1,3-Dichloro-5-ethynylbenzene is a documented intermediate in the synthesis of several classes of experimental pharmaceutical compounds. Its utility stems from the ability of the ethynyl (B1212043) group to participate in various coupling reactions, allowing for the facile introduction of the dichlorophenyl moiety into a target molecule.

One significant application is in the creation of enzyme inhibitors. For instance, it is a starting material in the synthesis of 4-(3,5-Dichlorophenyl)-1,2,3-triazole. scribd.comgoogle.com This compound is part of a series of molecules investigated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in the suppression of the immune response in cancer. scribd.comgoogle.com The synthesis involves a reaction between this compound and an azide-containing compound to form the bioactive triazole ring system. scribd.comgoogle.com

The compound also serves as a key reactant in the development of new antibiotics. Researchers have used this compound to synthesize novel oxazolidinone analogues. Oxazolidinones are a class of synthetic antibiotics that inhibit bacterial protein synthesis. By incorporating the 1,3-dichloro-5-ethynylphenyl group, scientists aim to develop new antibacterial agents with activity against resistant Gram-negative pathogens.